molecular formula C16H22N4O4 B5451778 methyl 3-ethyl-2-[(3R,4R)-3-hydroxy-4-(hydroxymethyl)piperidin-1-yl]imidazo[4,5-b]pyridine-6-carboxylate

methyl 3-ethyl-2-[(3R,4R)-3-hydroxy-4-(hydroxymethyl)piperidin-1-yl]imidazo[4,5-b]pyridine-6-carboxylate

Cat. No.: B5451778
M. Wt: 334.37 g/mol
InChI Key: VSAPCILWFULCCO-MFKMUULPSA-N
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Description

Methyl 3-ethyl-2-[(3R,4R)-3-hydroxy-4-(hydroxymethyl)piperidin-1-yl]imidazo[4,5-b]pyridine-6-carboxylate is a complex organic compound that features a unique combination of functional groups. This compound is part of the imidazo[4,5-b]pyridine family, known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-ethyl-2-[(3R,4R)-3-hydroxy-4-(hydroxymethyl)piperidin-1-yl]imidazo[4,5-b]pyridine-6-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[4,5-b]pyridine core, followed by the introduction of the piperidine moiety. Key steps include:

    Formation of the Imidazo[4,5-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Piperidine Moiety: This step often involves nucleophilic substitution reactions.

    Functional Group Modifications: Hydroxylation and esterification reactions are employed to introduce the hydroxy and ester groups, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-ethyl-2-[(3R,4R)-3-hydroxy-4-(hydroxymethyl)piperidin-1-yl]imidazo[4,5-b]pyridine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The piperidine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the ester group can produce primary alcohols.

Scientific Research Applications

Methyl 3-ethyl-2-[(3R,4R)-3-hydroxy-4-(hydroxymethyl)piperidin-1-yl]imidazo[4,5-b]pyridine-6-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for treating various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 3-ethyl-2-[(3R,4R)-3-hydroxy-4-(hydroxymethyl)piperidin-1-yl]imidazo[4,5-b]pyridine-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate biological pathways by binding to these targets, thereby influencing cellular functions and processes.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[4,5-b]pyridine Derivatives: These compounds share the imidazo[4,5-b]pyridine core and exhibit similar biological activities.

    Piperidine Derivatives: Compounds containing the piperidine moiety also show comparable pharmacological properties.

Uniqueness

Methyl 3-ethyl-2-[(3R,4R)-3-hydroxy-4-(hydroxymethyl)piperidin-1-yl]imidazo[4,5-b]pyridine-6-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

methyl 3-ethyl-2-[(3R,4R)-3-hydroxy-4-(hydroxymethyl)piperidin-1-yl]imidazo[4,5-b]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O4/c1-3-20-14-12(6-11(7-17-14)15(23)24-2)18-16(20)19-5-4-10(9-21)13(22)8-19/h6-7,10,13,21-22H,3-5,8-9H2,1-2H3/t10-,13+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSAPCILWFULCCO-MFKMUULPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=N2)C(=O)OC)N=C1N3CCC(C(C3)O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C2=C(C=C(C=N2)C(=O)OC)N=C1N3CC[C@@H]([C@H](C3)O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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